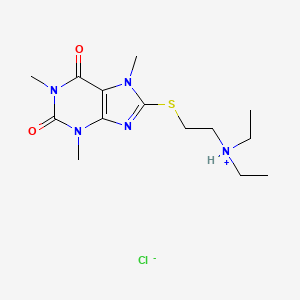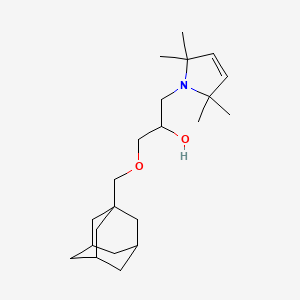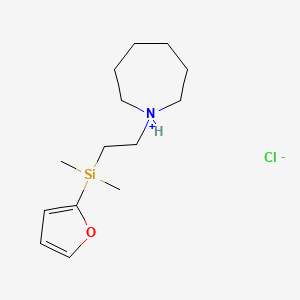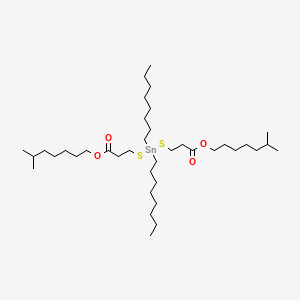
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is a chemical compound with the molecular formula C14-H23-N5-O2-S.Cl-H and a molecular weight of 361.94 . This compound is a derivative of caffeine, where a diethylaminoethylthio group is attached to the caffeine molecule. It is primarily used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves the reaction of caffeine with 2-(diethylamino)ethanethiol. The reaction typically occurs under controlled conditions to ensure the proper attachment of the diethylaminoethylthio group to the caffeine molecule. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original thiol form.
Substitution: The diethylaminoethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.
Applications De Recherche Scientifique
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications.
Mécanisme D'action
The mechanism of action of 8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylaminoethylthio group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-((2-(Dimethylamino)ethyl)thio)caffeine hydrochloride: Similar structure but with dimethylamino group instead of diethylamino.
2-(Diethylamino)ethanethiol: A precursor used in the synthesis of the compound.
Caffeine derivatives: Various derivatives of caffeine with different functional groups attached.
Uniqueness
8-((2-(Diethylamino)ethyl)thio)caffeine hydrochloride is unique due to the presence of the diethylaminoethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new drugs and studying biochemical pathways.
Propriétés
Numéro CAS |
24851-38-5 |
|---|---|
Formule moléculaire |
C14H24ClN5O2S |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
diethyl-[2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C14H23N5O2S.ClH/c1-6-19(7-2)8-9-22-13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4;/h6-9H2,1-5H3;1H |
Clé InChI |
SGGGWDPUZQBKOH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)








![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)


